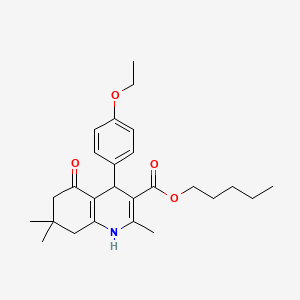
Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C26H35NO4 and its molecular weight is 425.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of oxoquinoline derivatives. Its biological activity has garnered interest due to its potential therapeutic applications. This article explores its biological activity through various studies and findings.
Molecular Formula: C26H35NO4
Molecular Weight: 425.57 g/mol
Structure: The compound features a hexahydroquinoline core with a carboxylate group and an ethoxy-substituted phenyl ring. The structural configuration is critical for its biological interactions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The quinoline moiety is known for its ability to bind to enzymes and receptors, influencing biochemical pathways.
Enzyme Inhibition
Studies have shown that derivatives of hexahydroquinoline can act as inhibitors of cholinesterases, which are enzymes involved in neurotransmitter breakdown. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's disease. For instance, related compounds have demonstrated IC50 values indicating strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Study | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Study 1 | AChE Inhibition | 0.466 ± 0.121 | AChE |
| Study 2 | BChE Inhibition | 1.89 ± 0.05 | BChE |
| Study 3 | Antioxidant Activity | - | ROS |
| Study 4 | Antimicrobial Activity | - | Various |
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects against oxidative stress, derivatives similar to this compound exhibited significant antioxidant properties. This suggests potential therapeutic benefits in neurodegenerative conditions where oxidative stress plays a pivotal role.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of oxoquinoline derivatives against various bacterial strains. Results indicated that certain derivatives had notable antibacterial activity, suggesting their potential use in treating infections caused by resistant strains.
Propiedades
IUPAC Name |
pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-6-8-9-14-31-25(29)22-17(3)27-20-15-26(4,5)16-21(28)24(20)23(22)18-10-12-19(13-11-18)30-7-2/h10-13,23,27H,6-9,14-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZYPJMBECRBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














